12-Hydroxy-16-heptadecynoic acid

Vue d'ensemble

Description

12-Hydroxy-16-heptadecynoic acid (12-HEPE) is a fatty acid that is found in the adipose tissue of humans and animals. It is a member of the omega-3 fatty acid family and is known to have anti-inflammatory properties. In recent years, 12-HEPE has gained attention in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

The anti-inflammatory properties of 12-Hydroxy-16-heptadecynoic acid are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, 12-Hydroxy-16-heptadecynoic acid has been shown to activate the peroxisome proliferator-activated receptor (PPAR) gamma, which is involved in the regulation of glucose and lipid metabolism.

Effets Biochimiques Et Physiologiques

In addition to its anti-inflammatory and neuroprotective effects, 12-Hydroxy-16-heptadecynoic acid has been shown to have other biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes. Additionally, 12-Hydroxy-16-heptadecynoic acid has been shown to have anti-cancer properties, making it a potential candidate for the treatment of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 12-Hydroxy-16-heptadecynoic acid in lab experiments is its anti-inflammatory properties, which make it a useful tool for studying inflammatory diseases. Additionally, 12-Hydroxy-16-heptadecynoic acid is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the limitations of using 12-Hydroxy-16-heptadecynoic acid in lab experiments is its potential toxicity, which may limit its use in vivo.

Orientations Futures

There are numerous future directions for research on 12-Hydroxy-16-heptadecynoic acid. One potential area of research is the development of 12-Hydroxy-16-heptadecynoic acid-based therapies for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of 12-Hydroxy-16-heptadecynoic acid, which may lead to the development of new treatments for neurodegenerative diseases. Finally, more research is needed to determine the safety and efficacy of 12-Hydroxy-16-heptadecynoic acid in vivo, which may pave the way for its use in clinical settings.

Méthodes De Synthèse

12-Hydroxy-16-heptadecynoic acid can be synthesized through the enzymatic conversion of linoleic acid by the enzyme 12-lipoxygenase. This process involves the oxidation of linoleic acid at the 12th position, which results in the formation of 12-Hydroxy-16-heptadecynoic acid.

Applications De Recherche Scientifique

12-Hydroxy-16-heptadecynoic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, 12-Hydroxy-16-heptadecynoic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propriétés

IUPAC Name |

12-hydroxyheptadec-16-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h1,16,18H,3-15H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFCVDJQUPEEIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

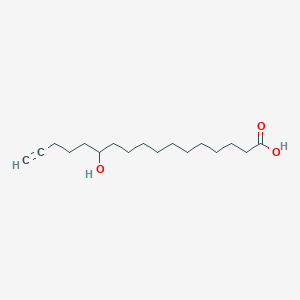

C#CCCCC(CCCCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922959 | |

| Record name | 12-Hydroxyheptadec-16-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Hydroxy-16-heptadecynoic acid | |

CAS RN |

119427-07-5 | |

| Record name | 12-Hydroxy-16-heptadecynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119427075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxyheptadec-16-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.